molecular formula C9H10ClF2N B11728098 5,6-Difluoro-indan-2-ylamine hydrochloride

5,6-Difluoro-indan-2-ylamine hydrochloride

Cat. No.: B11728098
M. Wt: 205.63 g/mol
InChI Key: AWYTYXIPCLDPNO-UHFFFAOYSA-N
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Description

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the molecular formula C9H9F2N. It is known for its unique structure, which includes two fluorine atoms attached to an indane ring. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the fluorination of an indane derivative followed by amination. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or amines under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination and amination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-difluoro-2,3-dihydro-1H-inden-1-ol
  • 5,6-difluoro-2,3-dihydro-1H-inden-2-amine
  • 2-amino-5,6-difluoroindane

Uniqueness

5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous .

Properties

Molecular Formula

C9H10ClF2N

Molecular Weight

205.63 g/mol

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C9H9F2N.ClH/c10-8-3-5-1-7(12)2-6(5)4-9(8)11;/h3-4,7H,1-2,12H2;1H

InChI Key

AWYTYXIPCLDPNO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC(=C(C=C21)F)F)N.Cl

Origin of Product

United States

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